(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with 3-(o-tolyl)thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of 5-(2-aminobenzylidene)-3-(o-tolyl)thiazolidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, thiazolidinedione derivatives are often studied for their potential as anti-inflammatory and anti-cancer agents.
Medicine
Industry
Mechanism of Action
The mechanism of action for compounds like (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves interaction with specific molecular targets such as enzymes or receptors. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione may have unique properties due to the presence of the nitrobenzylidene group, which could impart distinct biological activities or chemical reactivity compared to other thiazolidinediones.
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-11-6-2-4-8-13(11)18-16(20)15(24-17(18)21)10-12-7-3-5-9-14(12)19(22)23/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMFGZHKWNELE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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